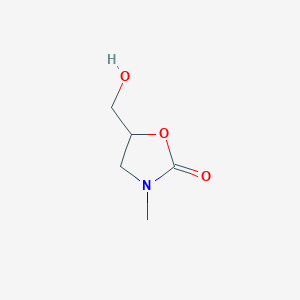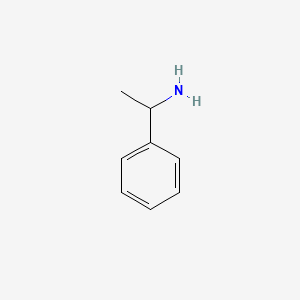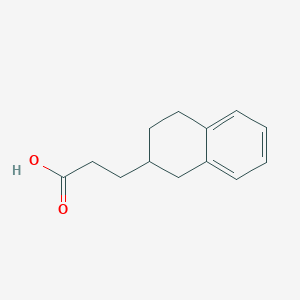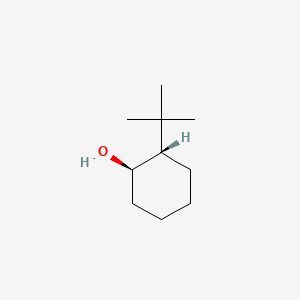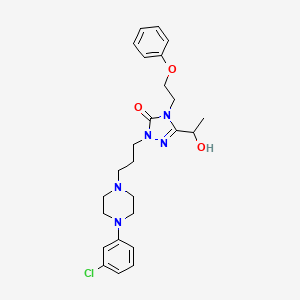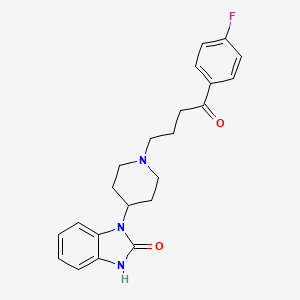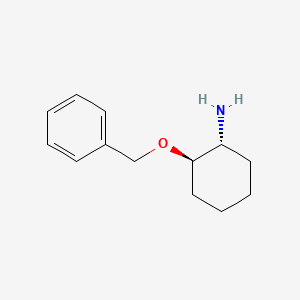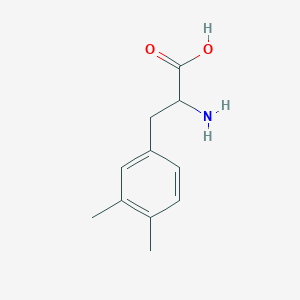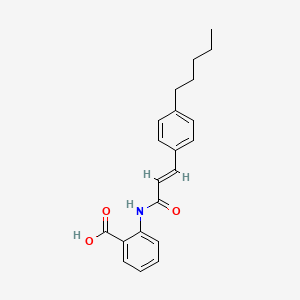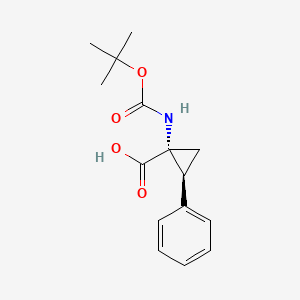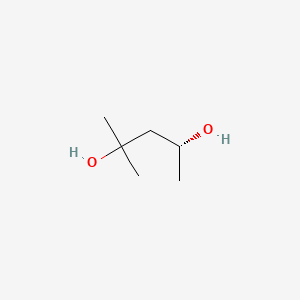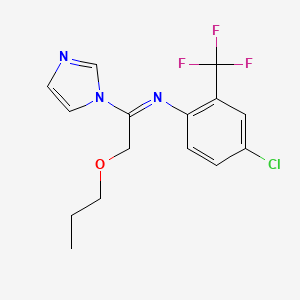
Triflumizole
Übersicht
Beschreibung
Triflumizole is a broad-spectrum fungicide primarily used to control fungal diseases in fruits and vegetables. It belongs to the demethylation inhibitor (DMI) group of fungicides and is known for its protective and curative actions. This compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing the growth and spread of fungi .
Wirkmechanismus
Target of Action
Triflumizole is a broad-spectrum foliar fungicide that primarily targets a variety of fungal diseases in fruits and vegetables . It belongs to the demethylation inhibitor (DMI) group of fungicides, classified as Group 3 by the Fungicide Resistance Action Committee (FRAC) . The liver is also a primary target organ of this compound in animals .
Mode of Action
This compound acts as a protectant and an eradicant by preventing disease symptoms after infection has occurred . It exhibits anti-sporulant activity, reducing spores after lesions become visible . This compound acts as an inhibitor of chitin biosynthesis , which is a critical component of the cell walls of fungi, thus disrupting their growth and proliferation.
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway, a vital component of fungal cell membranes . By inhibiting this pathway, this compound prevents the formation of ergosterol, leading to a disruption in cell membrane integrity and function, thereby inhibiting spore germination, mycelial growth, and the spread of the fungi within the plants .
Pharmacokinetics
The absorption of this compound in animals is about 72% of the administered dose . It is extensively metabolized, with major urinary metabolites being the sulfate conjugates of N-(4-chloro-2-trifluoromethyl-phenyl)-2-hydroxy-acetamidine and 2-amino-5-chloro-3-trifluoromethylphenol . Most of the administered dose is excreted via the urinary route, with a smaller portion excreted via the feces .
Result of Action
The molecular and cellular effects of this compound’s action include developmental toxicity, liver damage, oxidative stress, heat shock response, inflammation, and lipid synthesis in zebrafish . It can affect the development of zebrafish, accompanied by disturbances of oxidative stress, heat shock response, inflammation, and lipid synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the aquatic environment, this compound toxicity must be investigated to understand the potential risks to aquatic species . The lethal concentration 50 (LC50) in 3-day post-fertilization (dpf) embryos and 6 dpf larvae were 4.872 and 2.580 mg/L, respectively . The development was apparently affected in 3 dpf embryos .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triflumizole is synthesized through a multi-step process involving several key reactions. The synthesis begins with the reaction of 4-chloro-α,α,α-trifluorotoluene with N-propoxyacetylimidazole. This reaction forms an intermediate, which is then subjected to further reactions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and solvents to facilitate the reactions. The final product is purified through crystallization and other separation techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Triflumizole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional modifications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in agriculture and industry .
Wissenschaftliche Forschungsanwendungen
Triflumizole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the mechanisms of demethylation inhibitors and their interactions with fungal enzymes.
Biology: Investigated for its effects on fungal growth and development, as well as its potential use in controlling fungal infections in plants.
Medicine: Explored for its potential antifungal properties in treating fungal infections in humans and animals.
Industry: Utilized in the formulation of fungicidal products for agricultural use, particularly in the protection of crops from fungal diseases
Vergleich Mit ähnlichen Verbindungen
- Propiconazole: Another DMI fungicide with a broad spectrum of activity against various fungal pathogens.
- Difenoconazole: Known for its effectiveness in controlling fungal diseases in fruits and vegetables.
- Myclobutanil: Used in the control of powdery mildew and other fungal diseases.
- Flutriafol: Effective against a range of fungal pathogens in crops.
- Tetraconazole: Used in the management of fungal diseases in cereals and other crops .
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMVPDGQOIQYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032500, DTXSID20860885 | |
| Record name | Triflumizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
No boiling point at normal pressure; decomposes at 150 °C | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |
| Record name | Triflumizole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.4 g/cm³ | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
| Record name | Triflumizole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Triflumizole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals | |
CAS No. |
68694-11-1, 149465-52-1, 99387-89-0 | |
| Record name | Triflumizole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068694111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflumizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J6Y4H9MV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Triflumizole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
63.5 °C, 63 °C | |
| Record name | Triflumizole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIFLUMIZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1252 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triflumizole exert its fungicidal activity?
A1: this compound belongs to the conazole class of fungicides, which act by inhibiting the biosynthesis of ergosterol. [, , , ] Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to fungal cell death.
Q2: What is the specific target of this compound in the ergosterol biosynthesis pathway?
A2: While the exact target may vary slightly among different fungi, this compound primarily interferes with the demethylation step at the C-14 position of the sterol skeleton during ergosterol synthesis. [] This inhibition disrupts the normal progression of the pathway, leading to a deficiency of ergosterol and the accumulation of abnormal sterol precursors.
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H17ClF3N3O, and its molecular weight is 375.8 g/mol. []
Q4: What spectroscopic data is available for confirming the structure of this compound?
A5: The structure of this compound has been confirmed using various spectroscopic techniques, including 1H NMR, IR, MS, and elemental analysis. [] These analyses provide detailed information about the compound's structure, including the presence and arrangement of specific atoms and functional groups.
Q5: How stable is this compound in its formulated products under different environmental conditions?
A6: Studies have investigated the stability of this compound formulations (e.g., emulsifiable concentrate, wettable powder) under various storage conditions, including accelerated storage at elevated temperatures (54°C), exposure to different temperatures (25°C, 35°C, 45°C), and exposure to ultraviolet and sunlight. [] The results indicate that this compound exhibits good stability under these conditions, with degradation rates influenced by factors like temperature, light exposure, and formulation type.
Q6: Are there any specific compatibility issues with this compound formulations?
A6: While this compound generally exhibits good compatibility, it's crucial to follow recommended mixing instructions and avoid incompatible combinations. For example, mixing this compound with strongly alkaline substances may lead to degradation or reduced efficacy. Consulting product labels and material safety data sheets is essential for ensuring compatibility and optimal performance.
Q7: What types of crops benefit from this compound treatment?
A7: this compound effectively controls a wide range of fungal diseases in various crops, including:
- Fruit trees: Scab, rust, and powdery mildew. []
- Cereals: Powdery mildew and seed-borne diseases caused by Gibberella, Cochliobolus, Ustilago, Tilletia, and Pyrenophora. []
- Vegetables: Powdery mildew, leaf spot diseases, and seed-borne diseases. [, ]
- Ornamentals: Cylindrocladium root and petiole rot, Fusarium leaf spot, and Rhizoctonia stem diseases. []
Q8: Does this compound offer both protective and curative effects?
A9: Yes, this compound demonstrates both protective and curative efficacies in controlling plant diseases. [] When applied preventively, it protects plants from fungal infection. It also exhibits curative activity, effectively suppressing disease development when applied after infection has occurred.
Q9: How does the efficacy of this compound formulations vary?
A10: Studies have shown that the formulation type can influence the efficacy of this compound. For instance, emulsifiable concentrate formulations of this compound demonstrated higher efficacy against Bakanae disease in rice seed treatments compared to wettable powder formulations. [] This difference in efficacy is attributed to the higher amount of this compound deposited on the seeds and its enhanced permeation through husks in the emulsifiable concentrate formulation.
Q10: What analytical methods are employed to determine this compound residues in crops?
A11: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to analyze this compound residues in various crops. [, , , ] These techniques allow for the separation, identification, and quantification of this compound and its metabolites in complex matrices like fruits, vegetables, and grains.
Q11: How are this compound and its metabolites extracted from crop samples for analysis?
A12: The extraction procedure typically involves homogenizing the crop sample and extracting the analytes using a suitable solvent like methanol. [, ] The extract may then undergo cleanup steps like liquid-liquid partitioning and column chromatography to remove interfering compounds before analysis.
Q12: What is the detection limit of the analytical methods used for this compound residue analysis?
A13: The detection limit for this compound and its metabolites using HPLC and GC methods is typically around 0.02 ppm. [, ] This low detection limit allows for the accurate quantification of residues at levels well below the established maximum residue limits (MRLs) ensuring food safety.
Q13: Has resistance to this compound been reported in any fungal pathogens?
A14: While this compound has been effective against a broad spectrum of fungi, some instances of reduced sensitivity have been observed. For example, isolates of Gibberella fujikuroi (Fusarium moniliforme) with reduced sensitivity to this compound have been reported. [] These isolates exhibit higher MIC values (minimum inhibitory concentration) compared to sensitive isolates.
Q14: Is there any cross-resistance between this compound and other fungicides?
A15: While cross-resistance patterns can be complex, studies have shown that isolates of Calonectria pseudonaviculata (the causal agent of boxwood blight) with reduced sensitivity to strobilurin fungicides did not exhibit cross-resistance to this compound or other demethylation inhibitor (DMI) fungicides. [] This finding highlights the importance of using fungicides from different chemical classes in rotation or mixtures to manage resistance development.
Q15: What is the environmental fate of this compound?
A15: this compound can undergo various degradation processes in the environment, including photodegradation, hydrolysis, and microbial degradation. The specific degradation pathways and rates are influenced by environmental factors like temperature, pH, and the presence of microorganisms.
Q16: Does this compound pose any risks to non-target organisms?
A16: As with any pesticide, it's crucial to assess the potential risks of this compound to non-target organisms, such as beneficial insects, birds, aquatic life, and soil microorganisms. Studies are conducted to evaluate the toxicity of this compound to these organisms and to determine safe application rates and practices that minimize environmental impact.
Q17: What measures can be taken to mitigate the environmental impact of this compound?
A17: Several strategies can help minimize the environmental risks associated with this compound use:
Q18: Can this compound be used in combination with other fungicides?
A19: Yes, this compound is often used in combination with other fungicides to broaden the spectrum of activity, enhance efficacy, and manage resistance development. [, , , , , ] Research has shown that specific combinations of this compound with other fungicides, like thiophanate-methyl, flusilazole, and pyraclostrobin, can exhibit synergistic effects, providing enhanced disease control compared to using either fungicide alone.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


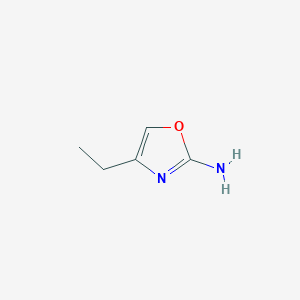
![[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3432191.png)
